molecular formula C14H16FN3O2S B7094923 N-[(4-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(1-methylpyrazol-4-yl)propanamide

N-[(4-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(1-methylpyrazol-4-yl)propanamide

Cat. No.: B7094923
M. Wt: 309.36 g/mol
InChI Key: VOGWHAASSOHMOT-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(1-methylpyrazol-4-yl)propanamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a pyrazole ring, and a sulfanylidene moiety

Properties

IUPAC Name

N-[(4-fluorophenyl)-methyl-oxo-λ6-sulfanylidene]-3-(1-methylpyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2S/c1-18-10-11(9-16-18)3-8-14(19)17-21(2,20)13-6-4-12(15)5-7-13/h4-7,9-10H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGWHAASSOHMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCC(=O)N=S(=O)(C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(1-methylpyrazol-4-yl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-fluorophenyl precursor, followed by the introduction of the pyrazole ring through cyclization reactions. The final step involves the incorporation of the sulfanylidene group under controlled conditions, often using sulfur-containing reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and minimize impurities. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the compound in its pure form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(1-methylpyrazol-4-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

N-[(4-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(1-methylpyrazol-4-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(1-methylpyrazol-4-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(1-methylpyrazol-4-yl)propanamide
  • N-[(4-bromophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(1-methylpyrazol-4-yl)propanamide
  • N-[(4-methylphenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(1-methylpyrazol-4-yl)propanamide

Uniqueness

N-[(4-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-(1-methylpyrazol-4-yl)propanamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various research applications.

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